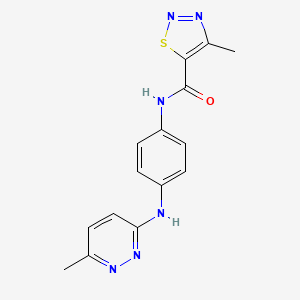

4-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1,2,3-thiadiazole-5-carboxamide

Description

This compound features a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The carboxamide nitrogen is linked to a phenyl ring, which is further substituted with a 6-methylpyridazin-3-ylamino group. Its molecular weight is 353.41 g/mol (C₁₆H₁₅N₇OS₂), distinguishing it from simpler thiadiazole derivatives .

Properties

IUPAC Name |

4-methyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6OS/c1-9-3-8-13(20-18-9)16-11-4-6-12(7-5-11)17-15(22)14-10(2)19-21-23-14/h3-8H,1-2H3,(H,16,20)(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIMZYHTYJYWJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=C(N=NS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the Pyridazinylamino Group:

Final Coupling: The final step involves coupling the thiadiazole intermediate with the pyridazinylamino phenyl derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups into the aromatic rings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It exhibits promising activity against various cancer cell lines, making it a candidate for further development in cancer therapy.

Case Studies and Findings

-

In Vitro Studies :

- The compound was tested against several cancer cell lines including SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer). Results indicated significant cytotoxicity, with IC50 values suggesting effective inhibition of cell proliferation .

- A comparative study demonstrated that derivatives of thiadiazole compounds often show enhanced anticancer activity due to structural modifications that improve bioavailability and target specificity .

- Mechanism of Action :

Other Biological Activities

Besides its anticancer properties, 4-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1,2,3-thiadiazole-5-carboxamide has been investigated for other biological activities:

Data Tables

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by interacting with signaling pathways that regulate cell death and proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Thiazole vs. Thiadiazole Derivatives

- 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs (): These compounds replace the thiadiazole with a thiazole ring.

- Thiadiazole Derivatives (): Compounds like 7b (IC₅₀ = 1.61 ± 1.92 μg/mL against HepG-2) share the thiadiazole core but feature phenyl or hydrazone substituents. The target compound’s pyridazine group may enhance solubility or target affinity compared to phenyl groups .

Substituent Modifications

Pyridazine vs. Pyridine/Pyrimidine

- 4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]thiazole-5-carboxamide (): This analog uses a pyridine ring instead of pyridazine.

- Imatinib and Dasatinib (): These kinase inhibitors incorporate pyrimidine or pyridine rings. The target compound’s pyridazine may offer unique selectivity, as pyridazine-containing drugs are less common and could minimize off-target effects .

Trifluoromethyl Groups

Physicochemical Properties

Biological Activity

4-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles have been extensively studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of 4-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1,2,3-thiadiazole-5-carboxamide can be represented as follows:

The compound features a thiadiazole ring, an amine group, and a carboxamide functional group, which are essential for its biological activity.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial activity. Research indicates that compounds with thiadiazole scaffolds can inhibit the growth of various bacterial strains. For instance, studies have demonstrated that certain thiadiazole derivatives exhibit potent activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The anticancer potential of 4-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1,2,3-thiadiazole-5-carboxamide has been explored through various in vitro assays. A review highlighted that derivatives of thiadiazole can display significant antiproliferative effects against multiple cancer cell lines, including breast carcinoma (MCF7), colon carcinoma (HT-29), and leukemia . The mechanism of action is believed to involve the inhibition of tubulin polymerization and interference with cell cycle progression .

Anti-inflammatory Activity

Inflammation-related conditions may be alleviated by compounds containing the thiadiazole moiety. Some studies have indicated that these compounds can reduce edema in animal models, showcasing their potential as anti-inflammatory agents . The anti-inflammatory activity is often linked to the modulation of cytokine production and inhibition of inflammatory pathways.

Case Studies

| Study | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| Pattan et al., 2020 | Thiadiazole Derivatives | Antidiabetic | Identified moderate to good activity in several derivatives against diabetic models. |

| Skrzypek et al., 2021 | 1,3,4-Thiadiazoles | Neuroprotective | Demonstrated protective effects in neuronal cell cultures against oxidative stress. |

| Joseph et al., 2015 | Thiadiazole Derivatives | Antimicrobial | Showed efficacy against E. coli and S. aureus with varying degrees of potency. |

The biological activity of 4-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1,2,3-thiadiazole-5-carboxamide is attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as proliferation and apoptosis.

- Receptor Binding : It might bind to specific receptors or proteins that modulate signaling pathways related to cancer progression or inflammation.

The exact mechanisms are still under investigation and require further elucidation through biochemical assays and molecular docking studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1,2,3-thiadiazole-5-carboxamide?

- Methodology : The compound can be synthesized via cyclization reactions using acetonitrile as a solvent under reflux (1–3 minutes), followed by iodine-mediated cyclization in DMF with triethylamine. Key intermediates include carboxamides and hydrazine derivatives, with structural confirmation via H and C NMR . Alternative routes may involve coupling reactions with aryl halides under basic conditions (e.g., KCO) in DMF at room temperature .

Q. How is the compound characterized spectroscopically, and what key spectral features confirm its structure?

- Methodology : Use H NMR to identify aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm). C NMR confirms carbonyl carbons (δ 160–170 ppm) and thiadiazole ring carbons (δ 140–150 ppm). IR spectroscopy detects C=O stretches (~1650 cm) and N-H bonds (~3300 cm) .

Q. What biological activities are associated with 1,3,4-thiadiazole derivatives, and how does this compound fit into existing research?

- Methodology : Thiadiazole derivatives exhibit antimicrobial, antitumor, and antiviral properties. Screen the compound using in vitro assays (e.g., MIC for antimicrobial activity, MTT assays for cytotoxicity against cancer cell lines). Compare results to structurally similar compounds like 5-(4-fluorophenyl)-triazole derivatives .

Advanced Research Questions

Q. How can conflicting data on synthetic yields or bioactivity be resolved?

- Methodology : Reproduce reactions under controlled conditions (e.g., inert atmosphere, precise stoichiometry). Use HPLC (≥95% purity thresholds) to rule out impurities affecting bioactivity . For bioactivity discrepancies, validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and statistical analysis (e.g., ANOVA) .

Q. What advanced analytical techniques are suitable for stability studies of this compound?

- Methodology : Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions. Analyze degradation products via LC-MS/MS and compare stability profiles to analogs (e.g., 5-amino-1-(4-fluorophenyl)-triazole derivatives). Use Arrhenius kinetics to predict shelf-life .

Q. How can structure-activity relationship (SAR) studies optimize this compound's efficacy?

- Methodology : Synthesize analogs with substituent variations (e.g., replacing methyl groups with halogens or methoxy groups). Test SAR using molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., EGFR or COX-2). Corrogate bioactivity data with electronic (Hammett constants) and steric parameters .

Q. What in silico and in vitro models predict the compound's pharmacokinetics and toxicity?

- Methodology : Use SwissADME to predict logP, bioavailability, and blood-brain barrier penetration. Assess cytotoxicity in hepatocyte (e.g., HepG2) and renal (e.g., HEK293) cell lines. Compare to reference compounds like pyrimidine carboxamides with known toxicity profiles .

Q. How does the compound interact with biological targets at the molecular level?

- Methodology : Perform molecular dynamics simulations (GROMACS) to study binding stability with target proteins. Validate via surface plasmon resonance (SPR) for binding affinity (K) and isothermal titration calorimetry (ITC) for thermodynamic parameters .

Q. What strategies improve solubility and bioavailability without compromising activity?

- Methodology : Introduce hydrophilic groups (e.g., -OH, -COOH) at non-critical positions. Formulate as nanoparticles (e.g., PLGA encapsulation) or co-crystals. Compare solubility in polar solvents (e.g., DMSO-water mixtures) and assess bioavailability in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.